molecular formula C9H5BrFN B3028311 5-Bromo-4-fluoroisoquinoline CAS No. 1841081-73-9

5-Bromo-4-fluoroisoquinoline

Cat. No. B3028311
CAS RN: 1841081-73-9
M. Wt: 226.04
InChI Key: WQUYQODCVVFRMV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisoquinoline is a halogenated isoquinoline compound that has not been directly studied or synthesized according to the provided papers. However, the related research on halogenated quinolines and isoquinolines offers insights into the potential properties and applications of such compounds. Halogenated quinolines are known for their antimicrobial properties and are often used as building blocks in the synthesis of antibiotics . The presence of bromine and fluorine atoms in these compounds can significantly influence their reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated quinolines typically involves multi-step routes starting from readily available substrates. For instance, a practical and scalable 4-step route has been reported for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline with an overall yield of 81–85% . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions. Additionally, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines has been achieved using a rhodium-catalyzed reaction, suggesting that transition metal catalysis could be a viable approach for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines can be elucidated using various spectroscopic and computational methods. Quantum chemical calculations, such as those performed for 4-bromoisoquinoline, can provide detailed information on structural parameters and vibrational wavenumbers, which are in good agreement with experimental data . These methods could be applied to this compound to predict its molecular geometry, electronic properties, and thermodynamic stability.

Chemical Reactions Analysis

Halogenated quinolines participate in a variety of chemical reactions. For example, metalation and functionalization sequences have been applied to 2-bromo-3-fluoroquinolines, allowing for the introduction of different functional groups at various positions on the quinoline ring . The presence of bromine and fluorine in this compound would likely make it amenable to similar transformations, potentially through halogen/metal exchange reactions or palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines are influenced by the nature and position of the halogen substituents. For instance, the photolabile properties of brominated hydroxyquinoline have been exploited for the development of photolabile protecting groups with sensitivity to multiphoton excitation . The bromine and fluorine atoms in this compound would be expected to affect its solubility, reactivity, and photophysical behavior. Additionally, the compound's potential as a building block for fluorescent materials could be inferred from the study of new fluorophores synthesized from halogenated quinolines .

Scientific Research Applications

Biochemical Research

5-Bromo-4-fluoroisoquinoline has been explored in biochemical research, particularly in studies focusing on its binding and inhibitory characteristics. For instance, its effects on hepatic microsomal cytochrome P450 monooxygenases in rainbow trout were investigated, revealing significant elevation in enzyme activities such as Ethoxyresorufin O-deethylase (EROD) and Benzyloxyresorufin O-dealkylase (BROD) due to antibiotic treatment. This research highlights its potential role in understanding xenobiotic metabolism and the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of procarcinogens (Moutou, Burke, & Houlihan, 1998).

Radioligand Development for Brain Imaging

Research into the development of radioligands for brain imaging, particularly for the serotonin transporter, has incorporated derivatives of this compound. Studies on 5-bromo-6-nitroquipazine, a derivative, have shown its potential as a radioligand for positron emission tomography (PET) imaging of the serotonin transporter in the brain. This has implications for studying depression and other affective disorders, providing a deeper understanding of serotonin transporter distribution and activity in various brain regions (Lundkvist et al., 1999).

Anticancer Research

In the realm of anticancer research, this compound derivatives have been examined for their therapeutic potential. For example, compounds like 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, related to this compound, have been synthesized and their distribution in mouse models with Lewis lung tumors investigated. These studies contribute to the understanding of the stability and tumor uptake of such compounds, which is vital for developing new anticancer drugs (Mercer, Xu, Knaus, & Wiebe, 1989).

Safety and Hazards

The safety information for 5-Bromo-4-fluoroisoquinoline includes several hazard statements: H302-H315-H320-H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) .

Future Directions

Fluorinated isoquinolines, like 5-Bromo-4-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Therefore, the future directions of this compound could include further exploration of its potential applications in these fields.

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and carbon-based compounds in its mechanism of action.

Mode of Action

In the context of Suzuki–Miyaura coupling, 5-Bromo-4-fluoroisoquinoline may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling process, in which this compound is involved, is known to affect the formation of carbon–carbon bonds . This could potentially influence a variety of biochemical pathways that involve the formation or breaking of such bonds.

Result of Action

Given its role in suzuki–miyaura coupling, it can be inferred that the compound plays a role in the formation of carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

It’s known that the suzuki–miyaura coupling process, in which this compound is involved, benefits from exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

5-bromo-4-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYQODCVVFRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304421
Record name Isoquinoline, 5-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1841081-73-9
Record name Isoquinoline, 5-bromo-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 5-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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